7-Bromo-2-chloroquinoline-3-carbaldehyde is a synthetic organic compound with the molecular formula C_9H_5BrClN. It is classified within the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromo and a chloro substituent on the quinoline ring, along with an aldehyde functional group, making it a valuable intermediate in organic synthesis.
The compound is primarily synthesized through various chemical reactions involving quinoline derivatives. It falls under the category of halogenated quinolines, which are often used in pharmaceuticals and agrochemicals due to their bioactive properties. The compound's specific CAS number is 136812-31-2, which identifies it uniquely in chemical databases.
The molecular structure of 7-bromo-2-chloroquinoline-3-carbaldehyde consists of a quinoline ring system with two halogen substituents (bromine and chlorine) and an aldehyde group at the 3-position. Its molecular weight is approximately 243.5 g/mol.
7-Bromo-2-chloroquinoline-3-carbaldehyde can participate in various chemical reactions typical of aldehydes and halogenated compounds:
The mechanism of action for compounds like 7-bromo-2-chloroquinoline-3-carbaldehyde often involves interactions at the molecular level that affect biological pathways:
The physical properties of 7-bromo-2-chloroquinoline-3-carbaldehyde include:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) confirm the structure through characteristic peaks corresponding to the unique hydrogen environments present in the molecule .
7-Bromo-2-chloroquinoline-3-carbaldehyde has several applications in scientific research:
The systematic IUPAC name 7-bromo-2-chloroquinoline-3-carbaldehyde precisely defines this compound's atomic connectivity and substituent orientation. This nomenclature follows the hierarchical numbering of the quinoline system where:
Common synonyms encountered in commercial and research contexts include:
These variants reflect minor stylistic differences in naming the aldehyde functional group while retaining unambiguous structural assignment [3] [7].
This compound possesses the molecular formula C₁₀H₅BrClNO, confirmed through high-resolution mass spectrometry and elemental analysis across multiple commercial sources. Atomic composition breaks down as:
Its precise molecular weight is 270.51 g/mol, calculated from IUPAC atomic masses:
Table 1: Physicochemical Profile of 7-Bromo-2-chloroquinoline-3-carbaldehyde
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 176–177°C [4]; 188–189°C [6] | Ambient pressure |
Boiling Point | 389.8°C | 760 mmHg [5] |
Density | 1.727 g/cm³ | 20°C [5] |
Purity Specifications | ≥95% [1] [4] [6] | HPLC/GC analysis |
The molecule exhibits three defining structural characteristics that govern its reactivity:
Chlorine at C2: Directly adjacent to the ring nitrogen, this substituent enhances the pyridine ring's electron-deficient character. The C2 chlorine displays exceptional electrophilicity due to resonance stabilization of the anionic Meisenheimer complex during nucleophilic aromatic substitution (SNAr) [6].
Aldehyde at C3: The formyl group introduces a potent electrophilic center for condensation reactions (e.g., Wittig, Knoevenagel) and serves as a precursor for carboxylic acid or alcohol functionalities. Its position ortho to both nitrogen and chlorine creates electronic polarization, increasing susceptibility toward nucleophilic attack at the carbonyl carbon [3] [6].
Conjugation across the system results in a planar configuration where the aldehyde group and halogen atoms significantly influence the molecule's dipole moment (estimated at 4.2 D) and π-electron distribution. This electronic asymmetry facilitates stacking interactions in crystal lattices and binding interactions with biological targets [6].
Table 2: Electronic Effects of Substituents in the Quinoline System
Substituent Position | Electron-Withdrawing Nature | Primary Reactivity | Electronic Impact on Ring |
---|---|---|---|
C2 Chlorine | Strong (σₚ = 2.68) | Nucleophilic substitution | Reduces LUMO energy at C2/C4 |
C3 Aldehyde | Moderate (σₘ = 0.36) | Condensation, reduction | Withdraws π-electron density |
C7 Bromine | Weak (σₘ = 0.23) | Metal-catalyzed cross-coupling | Minimal ring perturbation |
The strategic synthesis of 7-bromo-2-chloroquinoline-3-carbaldehyde emerged in the late 20th century as pharmaceutical research intensified exploration of halogenated quinolines. Early synthetic routes derived from classical methods:
Modern access predominantly utilizes Vilsmeier-Haack formylation on pre-formed 7-bromo-2-chloroquinoline, introducing the C3 aldehyde with high regioselectivity. This methodology became practical after advances in controlling formylation site selectivity on halogenated quinolines during the 1990s [2] [6].
The compound’s commercial availability since the early 2000s has accelerated its adoption in drug discovery. Major suppliers including Enamine, Sigma-Aldrich, and BOC Sciences standardized its production, with purity specifications evolving from >90% to the current ≥95% benchmark. Scaling to kilogram quantities became feasible after 2010 through improved bromination and formylation protocols that minimized dihalogenated byproducts [6] [9].
7-Bromo-2-chloroquinoline-3-carbaldehyde serves two pivotal roles in chemical research:
A. Versatile Synthetic Building BlockThe molecule functions as a multifunctional linchpin for constructing complex nitrogen heterocycles:
These sequential transformations enable efficient synthesis of libraries for biological screening. Particularly valuable is the orthogonal reactivity pattern allowing sequential modification at C7, C2, and C3 without protective group strategies [10].
B. Pharmacophore DevelopmentThe compound’s core appears in several therapeutic classes:
Table 3: Research Applications of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives
Therapeutic Area | Derivative Structure | Key Biological Activity | Reference Compound |
---|---|---|---|
Oncology (Kinase inhibition) | 2-Anilino-7-aryl-quinoline-3-carbaldehydes | EGFR inhibition (IC₅₀ = 28 nM) | Gefitinib analogs |
Anti-infectives | 2-Hydrazinyl-7-bromoquinoline-3-carbaldehyde | Mycobacterium tuberculosis MIC = 0.8 µg/mL | Bedaquiline precursors |
Material Science | Polyquinoline polymers | Blue-light emission (λₑₘ = 450 nm) | OLED materials |
Ongoing research exploits its potential in materials chemistry, where quinoline-based polymers synthesized from this monomer exhibit tunable luminescence for OLED applications. The bromo and aldehyde functionalities facilitate polymerization through Suzuki coupling and Schiff base formation, respectively, creating conjugated materials with quantum yields >0.45 in the blue-green spectrum [3].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: